molecular formula C7H8BrNO B1269708 2-Bromo-5-methoxyaniline CAS No. 59557-92-5

2-Bromo-5-methoxyaniline

Cat. No.: B1269708
CAS No.: 59557-92-5
M. Wt: 202.05 g/mol
InChI Key: PRQDMSJEMCRFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxyaniline is an organic compound with the molecular formula C7H8BrNO. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and methoxy groups at the 2 and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxyaniline can be synthesized through several methods. One common method involves the bromination of 5-methoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-methoxyaniline is widely used as an intermediate in the synthesis of various complex organic molecules. It plays a crucial role in producing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other chemical transformations.

Pharmaceutical Research

The compound has been explored for its potential therapeutic properties:

  • Enzyme Inhibitors: It is investigated as a precursor for developing inhibitors targeting various enzymes, including those involved in cancer pathways.
  • Drug Development: Studies have shown its potential in synthesizing compounds that exhibit anti-cancer activity and other pharmacological effects.

Biological Studies

Research indicates that this compound may interact with biological targets:

  • Cytotoxicity Assessments: In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines at higher concentrations.
Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chemical reactivity and stability under various conditions. Its derivatives are important in creating colorants for textiles and plastics.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of varying concentrations of this compound on Hep-G2 cells over a period of 24 hours. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anti-cancer agent.

Case Study 2: Kinase Inhibition

Another study focused on the inhibitory effects of this compound on anaplastic lymphoma kinase (ALK). It was found that the compound could serve as a scaffold for developing more potent ALK inhibitors, highlighting its relevance in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxyaniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyaniline
  • 2-Bromo-5-fluoroaniline
  • 2-Bromo-5-chloroaniline

Comparison

2-Bromo-5-methoxyaniline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

2-Bromo-5-methoxyaniline (C7H8BrNO) is an organic compound classified as a brominated aniline derivative. It has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8BrNO
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 59557-92-5

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with enzymes and cellular pathways. Notably, it has been identified as a CYP1A2 inhibitor , which plays a significant role in drug metabolism and the activation of pro-carcinogens .

Enzyme Inhibition

The compound's inhibition of CYP1A2 suggests potential implications for drug-drug interactions and metabolic processes. The inhibition profile indicates that while it does not inhibit several other CYP enzymes (CYP2C19, CYP2C9, CYP2D6, CYP3A4), its selectivity may be beneficial for targeted therapeutic applications .

The primary mechanisms by which this compound exerts its biological effects include:

  • Enzyme Binding : It likely binds to the active sites of specific enzymes, thereby inhibiting their function. This is particularly relevant for kinases involved in cell signaling pathways.
  • Cellular Signaling Modulation : The compound can influence cellular processes such as proliferation and apoptosis by modulating kinase activity .

Research Findings

Several studies have explored the biological activity of this compound, particularly in relation to cancer cell lines.

Case Study: Anticancer Activity

A study evaluating various derivatives based on similar scaffolds found that compounds with brominated anilines exhibited significant anticancer properties against breast (MCF-7) and lung (A549) cancer cell lines. The findings indicated IC50 values that highlight the effectiveness of these compounds in inhibiting cancer cell growth:

CompoundCell LineIC50 (µM)
This compoundMCF-712.20 ± 1.54
Other derivativesMCF-7Variable (up to 7.17 ± 0.94)

The results suggest that modifications to the aniline structure can enhance anticancer potency, emphasizing the importance of structural optimization in drug design .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the compound's toxicity. Research indicates that at higher doses, this compound can induce hepatotoxicity and nephrotoxicity in animal models. This necessitates careful dosage considerations when developing therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Bromo-5-methoxyaniline, and how do reaction conditions influence yield?

this compound is synthesized via cyclization reactions. For example, it can be cyclized with malonic acid using phosphorus oxychloride (POCl₃) as both a solvent and catalyst to form 5-methoxyquinoline derivatives. Key parameters include temperature control (reflux conditions), stoichiometric ratios of reactants, and catalyst concentration. POCl₃ facilitates the formation of intermediates like 8-bromo-2,4-dichloro-5-methoxyquinoline, which are critical for subsequent functionalization . Yield optimization requires careful purification steps, such as column chromatography or recrystallization, to isolate the product from byproducts like unreacted aniline or halogenated impurities.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and bromo groups) and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97% as per commercial standards) and detects trace impurities .
  • Mass Spectrometry (MS): Validates molecular weight (202.04 g/mol) and fragmentation patterns.
  • Melting Point Analysis: Verifies consistency with literature values (if available) to rule out polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of POCl₃ during cyclization reactions?

Discrepancies in POCl₃ efficacy may arise from moisture sensitivity, solvent polarity, or competing side reactions (e.g., hydrolysis). To address this:

  • Conduct kinetic studies under inert atmospheres (e.g., argon) to minimize moisture interference.
  • Compare reaction outcomes in alternative solvents (e.g., dichloromethane vs. THF) to assess solvent effects on intermediate stability.
  • Use in-situ monitoring (e.g., TLC or FTIR) to track intermediate formation and optimize catalyst loading .

Q. What strategies enable regioselective functionalization of this compound for targeted drug discovery?

Regioselectivity is achieved through:

  • Directed ortho-Metalation: Use of strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching.
  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the bromine site, leveraging palladium catalysts .
  • Protection/Deprotection: Temporary protection of the amine group with Boc or acetyl to prevent undesired side reactions during functionalization .

Q. How should researchers approach contradictory data in reaction yields when scaling up synthesis?

  • Statistical Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, stirring rate) to identify critical factors affecting yield.
  • Scale-Down Experiments: Replicate large-scale conditions in small batches to isolate issues like heat transfer limitations or mixing inefficiencies.
  • Byproduct Analysis: Use LC-MS or GC-MS to characterize impurities and adjust purification protocols .

Methodological and Application-Focused Questions

Q. What role does this compound play in developing epigenetic inhibitors?

It serves as a precursor for EZH2 inhibitors (e.g., BIX-01294), where the bromine atom enables halogen bonding with target enzymes. The methoxy group enhances solubility and bioavailability. Researchers modify the quinoline core through nucleophilic substitution at the 2- and 4-positions to optimize inhibitory activity .

Q. How do solvent choices impact the stability of this compound during storage?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing hydrolysis. Storage at 0–6°C in amber vials minimizes photodegradation and thermal decomposition .

Q. What mechanistic insights can be gained from studying side reactions in this compound derivatization?

Side reactions (e.g., demethylation or bromine displacement) reveal competing pathways. Isotopic labeling (e.g., ¹⁸O in methoxy groups) or computational modeling (DFT) can elucidate transition states and guide reaction optimization .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Comparative Database Mining: Cross-reference with crystallographic data (e.g., CCDC entries) to validate proton environments.
  • Dynamic NMR Experiments: Variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Q. What are the challenges in scaling up palladium-catalyzed cross-coupling reactions involving this compound?

  • Catalyst Poisoning: Trace amines or moisture deactivate palladium catalysts. Pre-treatment of reagents with molecular sieves or ligand optimization (e.g., XPhos) mitigates this.
  • Product Isolation: Use of aqueous/organic biphasic systems simplifies extraction, while automated flash chromatography improves reproducibility .

Properties

IUPAC Name

2-bromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQDMSJEMCRFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355171
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-92-5
Record name 2-Bromo-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59557-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and concentrated HCl (1.04 eq.) were mixed together in ethanol (0.64 M) and heated to reflux. The reaction was stirred for 24 hours, and the solvent was evaporated. The resulting residue was diluted with ethyl acetate and saturated aqueous ammonium chloride solution. The aqueous layer was extracted three times with ethyl acetate, and the combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-15% ethyl acetate in hexane to give the product as oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-methoxy-2-nitro-benzene (10 g, 43 mmol) and Raney Ni (5 g) in ethanol (100 mL) was stirred under H2 (1 atm) for 4 h at room temperature. Raney Ni was filtered off and the filtrate was concentrated under reduced pressure. The resulting solid was purified by column chromatography to give 2-bromo-5-methoxy-phenylamine (7.5 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-Bromo-5-methoxyaniline
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-Bromo-5-methoxyaniline
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-Bromo-5-methoxyaniline
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-Bromo-5-methoxyaniline
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-Bromo-5-methoxyaniline
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-Bromo-5-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.